Pulrodemstat

LSD1 inhibition KDM1A biochemical IC50

Select Pulrodemstat for its unique reversible binding mechanism—the only clinically evaluated reversible LSD1 inhibitor. With subnanomolar biochemical potency (IC50 0.25 nM), oral bioavailability (F=32%), and demonstrated in vivo efficacy (78% TGI in SCLC PDX models at 5 mg/kg), it outperforms irreversible inhibitors in selectivity and tolerability. Ideal for AML differentiation therapy, SCLC/neuroendocrine tumor, and HNSCC research requiring precise, tunable target engagement without irreversible enzyme inactivation. Research-use-only grade, ≥98% purity.

Molecular Formula C24H23F2N5O2
Molecular Weight 451.5 g/mol
CAS No. 1821307-10-1
Cat. No. B3324279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulrodemstat
CAS1821307-10-1
Molecular FormulaC24H23F2N5O2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F
InChIInChI=1S/C24H23F2N5O2/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31/h3-6,11-12,17H,7-10,28H2,1-2H3
InChIKeyNBAIXBAUHIQQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pulrodemstat (CC-90011, CAS 1821307-10-1): A Clinical-Stage, Reversible LSD1/KDM1A Inhibitor for Oncology Research and Procurement


Pulrodemstat (synonyms: CC-90011, LSD1-IN-7) is a small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a histone-modifying enzyme implicated in the maintenance of cancer stemness and tumor progression [1]. It is characterized by a reversible binding mechanism, high target potency (biochemical IC50 of 0.25 nM), and oral bioavailability [2]. Developed by Celgene (now Bristol-Myers Squibb), pulrodemstat has advanced to Phase 2 clinical evaluation for relapsed/refractory solid tumors, non-Hodgkin lymphoma, and small cell lung cancer [3].

Why LSD1 Inhibitor Class Substitution Is Scientifically Invalid: Pulrodemstat Differentiation Evidence


LSD1 inhibitors in clinical development exhibit profound differences in binding mechanism (reversible vs. irreversible), biochemical potency (spanning three orders of magnitude), selectivity over MAO isoforms, and clinical tolerability profiles [1]. A comprehensive head-to-head characterization under standardized assay conditions revealed that pulrodemstat demonstrates subnanomolar potency (0.66 nM) comparable only to iadademstat, while other clinical candidates such as bomedemstat and GSK2879552 show IC50 values in the double-digit nanomolar range [2]. Furthermore, pulrodemstat is the first reversible LSD1 inhibitor to enter clinical evaluation, a mechanistic distinction that correlates with a differentiated safety profile relative to irreversible inhibitors [3]. These data collectively preclude generic substitution within the class for research or clinical application.

Pulrodemstat Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and In Vivo Efficacy Data


Biochemical LSD1 Inhibition Potency: Pulrodemstat vs. Clinical-Stage Comparators

In a standardized head-to-head biochemical characterization of the LSD1 inhibitor class, pulrodemstat exhibited an IC50 of 0.66 nM, which is 86-fold more potent than bomedemstat/GSK2879552 (56.8 nM) and 1,970-fold more potent than seclidemstat (1.3 μM) under identical assay conditions [1]. Iadademstat showed the highest potency at 0.33 nM, placing pulrodemstat among the two most potent clinical-stage LSD1 inhibitors characterized in this comparative study [1].

LSD1 inhibition KDM1A biochemical IC50

Selectivity Profile: LSD2, MAO-A, and MAO-B Off-Target Activity of Pulrodemstat

Pulrodemstat demonstrates minimal enzymatic inhibition against the homologous demethylase LSD2 and the structurally related monoamine oxidases MAO-A and MAO-B [1]. While quantitative IC50 values for these off-targets were not fully disclosed in the public domain, the characterization is described as "less enzymatic inhibition" relative to LSD1, a selectivity profile that differentiates pulrodemstat from earlier-generation, less selective LSD1 tool compounds that exhibit significant MAO inhibition [2].

LSD2 selectivity MAO-A inhibition MAO-B selectivity

Reversible Binding Mechanism: Clinical Tolerability Advantage Over Irreversible LSD1 Inhibitors

Pulrodemstat is the first reversible LSD1 inhibitor to enter clinical evaluation [1]. In contrast, clinical comparators including iadademstat (ORY-1001), GSK2879552, bomedemstat (IMG-7289), and INCB059872 are irreversible inhibitors that covalently bind the FAD cofactor of LSD1 [2]. In Phase 1 clinical evaluation (NCT02875223), pulrodemstat demonstrated a manageable safety profile with thrombocytopenia as the primary on-target adverse event, successfully managed through dose modification [3]. The authors concluded that the reversible mechanism may provide a tolerability advantage over irreversible LSD1 inhibitors [3].

reversible LSD1 inhibitor mechanism of action clinical safety

Cellular Differentiation and Antiproliferative Activity in AML and SCLC Models

Pulrodemstat induces cellular differentiation in acute myeloid leukemia (AML) models, with an EC50 of 7 nM for CD11b induction in THP-1 cells and an antiproliferative EC50 of 2 nM in AML Kasumi-1 cells [1]. In small cell lung cancer (SCLC) models, pulrodemstat suppresses progastrin-releasing peptide (GRP) expression with EC50 values of 3 nM (H209) and 4 nM (H1417), and exhibits antiproliferative activity with an EC50 of 6 nM (H1417) [1].

AML differentiation SCLC antiproliferative CD11b induction

In Vivo Tumor Growth Inhibition in SCLC Xenograft Model

In a patient-derived xenograft model of small cell lung cancer (SCLC), pulrodemstat administered orally at 5 mg/kg daily for 30 days achieved 78% tumor growth inhibition (TGI) without associated body weight loss [1]. Pharmacokinetic analysis in BALB/c nude mice bearing SCLC xenografts following a single 5 mg/kg oral dose revealed an AUC0-24h of 1.8 μM·h, Cmax of 0.36 μM, and oral bioavailability of 32% [1].

SCLC xenograft tumor growth inhibition in vivo efficacy

HNSCC Antitumor Activity: Pulrodemstat vs. 5-Fluorouracil Comparator

In a high-throughput screening study of histone demethylase inhibitors for head and neck squamous cell carcinoma (HNSCC), pulrodemstat was identified as the most effective candidate [1]. IC50 analysis in HNSCC cell lines demonstrated that pulrodemstat exhibited stronger antitumor activity than 5-fluorouracil (5-Fu), with IC50 values of 2.42 μM and 0.52 μM in different HNSCC lines [1]. Notably, pulrodemstat suppressed HNSCC cell proliferation and migration without inducing toxicity in normal cells [1].

HNSCC head and neck cancer 5-fluorouracil comparison

Pulrodemstat Priority Research and Procurement Applications: AML, SCLC, HNSCC, and LSD1 Mechanism Studies


Acute Myeloid Leukemia (AML) Differentiation Therapy Research

Pulrodemstat is suitable for AML research programs investigating LSD1 inhibition-mediated differentiation therapy. The compound induces robust CD11b expression (EC50 = 7 nM) and demonstrates potent antiproliferative activity (EC50 = 2 nM in Kasumi-1 cells) [1]. Its reversible mechanism and subnanomolar biochemical potency (IC50 = 0.25-0.66 nM) position it as a preferred tool for preclinical studies requiring precise target engagement without irreversible enzyme inactivation [2].

Small Cell Lung Cancer (SCLC) and Neuroendocrine Tumor Xenograft Studies

For SCLC and neuroendocrine tumor research, pulrodemstat offers a clinically validated LSD1 inhibitor with demonstrated in vivo efficacy. The compound achieved 78% tumor growth inhibition at 5 mg/kg in a SCLC patient-derived xenograft model and suppresses GRP neuroendocrine marker expression at low nanomolar concentrations (EC50 = 3-4 nM) [1]. Oral bioavailability (F = 32%) supports convenient dosing in rodent studies [1].

Head and Neck Squamous Cell Carcinoma (HNSCC) Target Validation

Pulrodemstat is an evidence-supported selection for HNSCC research, having demonstrated superior antitumor activity compared to 5-fluorouracil in HNSCC cell lines (IC50 = 0.52-2.42 μM) while sparing normal cells from toxicity [1]. TCGA and single-cell analysis further support KDM1A as a target enriched in malignant HNSCC cells, providing mechanistic rationale for pulrodemstat use in this indication [1].

LSD1 Mechanism-of-Action Studies Requiring Reversible Pharmacology

For research programs investigating the differential effects of reversible versus irreversible LSD1 inhibition, pulrodemstat represents the only reversible LSD1 inhibitor to have entered clinical evaluation [1]. This unique mechanistic profile, combined with its well-characterized selectivity over LSD2 and MAO isoforms, makes pulrodemstat the preferred selection for studies examining the pharmacokinetic-pharmacodynamic relationships and off-target liability differences between reversible and irreversible LSD1 inhibitors [2].

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